(S)-5-fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
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Overview
Description
(S)-5-fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a chiral compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorine atom, a methoxy group, and an amine group attached to a tetrahydronaphthalene backbone. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine typically involves several steps, starting from commercially available precursors. One common approach includes the following steps:
Fluorination: Introduction of the fluorine atom at the 5-position of the naphthalene ring.
Methoxylation: Addition of the methoxy group at the 8-position.
Amination: Introduction of the amine group at the 2-position.
Hydrogenation: Reduction of the naphthalene ring to form the tetrahydronaphthalene structure.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions: (S)-5-fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro or nitrile group.
Reduction: Further reduction of the tetrahydronaphthalene ring.
Substitution: Replacement of the fluorine or methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted naphthalenes.
Scientific Research Applications
(S)-5-fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-5-fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
®-5-fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine: The enantiomer of the compound with a different stereochemistry.
5-fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol: A similar compound with a hydroxyl group instead of an amine group.
5-fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-carboxylic acid: A derivative with a carboxylic acid group.
Uniqueness: The unique combination of the fluorine, methoxy, and amine groups in (S)-5-fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, along with its specific stereochemistry, distinguishes it from other similar compounds
Properties
Molecular Formula |
C11H14FNO |
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Molecular Weight |
195.23 g/mol |
IUPAC Name |
(2S)-5-fluoro-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C11H14FNO/c1-14-11-5-4-10(12)8-3-2-7(13)6-9(8)11/h4-5,7H,2-3,6,13H2,1H3/t7-/m0/s1 |
InChI Key |
GOAGLAOBQWHXNS-ZETCQYMHSA-N |
Isomeric SMILES |
COC1=C2C[C@H](CCC2=C(C=C1)F)N |
Canonical SMILES |
COC1=C2CC(CCC2=C(C=C1)F)N |
Origin of Product |
United States |
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